Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
“Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the linear formula C19H19Cl3N2O3S . It has a molecular weight of 461.798 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 461.798 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Biological Activities
Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been extensively studied for their potential in the synthesis of various biologically active compounds. The synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one and its Schiff bases from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been explored, showing promising antibacterial, antifungal, and anti-inflammatory activities (Narayana et al., 2006). Similarly, two thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal activities, contributing to the understanding of their potential therapeutic uses (Vasu et al., 2003).
Crystal Structure and Chemical Interactions
The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, highlighting the compound's potential for further chemical modifications and interactions. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, offering insights into its reactivity and binding properties (Vasu et al., 2004).
Derivative Synthesis for Heterocyclic Systems
The chemical versatility of this compound is also demonstrated in the synthesis of diverse heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize fused pyranones, tetrahydro-2H-1-benzopyran-2-one derivatives, and isomeric 2H-naphtho[1,2-b]pyran-2-one and 3H-naphtho[2,1-b]pyran-3-one, showcasing the compound's utility in creating complex heterocyclic frameworks with potential pharmacological activities (Ornik et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[(1-benzamido-2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O3S/c1-27-17(26)14-12-9-5-6-10-13(12)28-16(14)24-18(19(20,21)22)23-15(25)11-7-3-2-4-8-11/h2-4,7-8,18,24H,5-6,9-10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVHNXZFTRSSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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